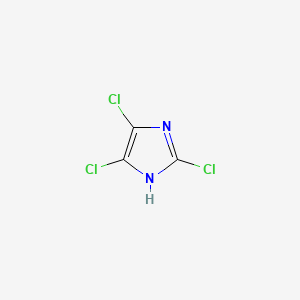

2,4,5-Trichloroimidazole

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

7682-38-4 |

|---|---|

分子式 |

C3HCl3N2 |

分子量 |

171.41 g/mol |

IUPAC 名称 |

2,4,5-trichloro-1H-imidazole |

InChI |

InChI=1S/C3HCl3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8) |

InChI 键 |

KCUCKJJLMMZKBV-UHFFFAOYSA-N |

SMILES |

C1(=C(N=C(N1)Cl)Cl)Cl |

规范 SMILES |

C1(=C(N=C(N1)Cl)Cl)Cl |

其他CAS编号 |

7682-38-4 |

同义词 |

2,4,5-trichloroimidazole |

产品来源 |

United States |

Building Block for Agrochemicals:

Historically and currently, 2,4,5-Trichloroimidazole is a significant precursor in the agrochemical industry. lookchem.com Its utility in synthesizing herbicides is well-documented. google.comgoogle.com The chlorinated imidazole (B134444) core is a feature in various pesticidal compounds, and the ability to further functionalize the molecule allows for the tuning of its biological activity and spectrum of control. lookchem.comgoogle.com

Precursor for Pharmaceuticals:

Established Synthetic Routes for this compound

The synthesis of this compound, a halogenated heterocyclic compound, is primarily achieved through two main strategies: halogen exchange reactions and direct chlorination of the imidazole core. The selection of a particular method often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Halogen Exchange Reactions: Bromine to Chlorine Substitution

A prominent method for the synthesis of this compound involves the substitution of bromine atoms in 2,4,5-tribromoimidazole (B189480) with chlorine. google.com This transformation is typically accomplished through a nucleophilic aromatic substitution reaction.

The success of the halogen exchange reaction is critically dependent on the reaction conditions, particularly the stoichiometry of the chloride source. Lithium chloride (LiCl) is commonly employed as the chlorine source in a strongly polar organic solvent like dimethylformamide (DMF) or dimethyl sulfone. To achieve high yields, a significant molar excess of LiCl relative to the replaceable bromine atoms is crucial. A ten- to forty-fold molar excess is often used to drive the equilibrium towards the formation of the trichloro-substituted product. The reaction is typically conducted at elevated temperatures, ranging from 0°C to 150°C, with an optimal range of 20°C to 125°C, to overcome the activation energy of the substitution reaction. The use of LiCl is also known to accelerate halogen-metal exchange reactions, potentially by breaking up polymeric aggregates of organometallic reagents. sigmaaldrich.comclockss.org

Table 1: Key Parameters for Halogen Exchange Reaction

| Parameter | Condition | Rationale |

| Starting Material | 2,4,5-Tribromoimidazole | Precursor with leaving groups for substitution. |

| Reagent | Lithium Chloride (LiCl) | Source of nucleophilic chloride ions. |

| Stoichiometry | 10-40 fold molar excess of LiCl | Drives the reaction equilibrium towards product formation. |

| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfone | Polar aprotic solvent to dissolve reactants and facilitate the reaction. |

| Temperature | 20-125°C (optimal) | Provides sufficient energy for the substitution to occur. |

Following the halogen exchange reaction, the crude product mixture contains this compound, unreacted starting materials, and byproducts. Purification is essential to isolate the desired compound in high purity. Common purification techniques include crystallization from a suitable solvent or solvent mixture. google.com The choice of solvent is critical and can involve methanol, benzene, toluene, or diethyl ether mixed with nitromethane. google.com Another strategy involves washing the grown crystals on a cooling surface with a fresh liquid mixture containing the purified imidazole compound or its pure melt. google.com For mixtures of halogenated imidazoles with different boiling and melting points, distillation or reconsolidation methods can be effective for separation. google.com

Role of Lithium Chloride Stoichiometry and Reaction Conditions

Direct Chlorination Approaches to Imidazole Core

An alternative to halogen exchange is the direct chlorination of the imidazole ring. However, direct chlorination of imidazole itself can be complex and may lead to a mixture of undefined products. uobasrah.edu.iqwjpsonline.com Therefore, controlled chlorination methods are necessary.

The choice of chlorinating agent and the control of reaction conditions are paramount for achieving selective chlorination of the imidazole core. A known method involves converting imidazole derivatives into their corresponding hydrochlorides by treatment with hydrogen chloride in the absence of water. google.com This hydrochloride salt is then reacted with an excess of chlorine at elevated temperatures, typically at the boiling point of the solvent, which can range from 0°C to 250°C. google.com Solvents such as chlorinated aliphatic and aromatic hydrocarbons like chloroform, carbon tetrachloride, and dichlorobenzene are preferred for this reaction. google.com

Another approach utilizes N-chlorosuccinimide (NCS) as the chlorinating agent. The reactivity of NCS can be significantly enhanced by the presence of hydrochloric acid in the reaction system. google.com This method is often carried out in an organic solvent that does not react with NCS, such as chloroform, ethyl acetate (B1210297), or acetonitrile. google.com The use of hypochlorite (B82951) solutions, such as sodium hypochlorite, has also been reported for the synthesis of 4,5-dichloroimidazole (B103490) and this compound. chemsociety.org.ngresearchgate.net The reaction of imidazole with sodium hypochlorite is considered a relatively green and reproducible method. chemsociety.org.ng The stoichiometry of the chlorinating agent is a key factor; for instance, a 1:2 molar ratio of imidazole to sodium hypochlorite has been found to be optimal for the synthesis of 4,5-dichloroimidazole. chemsociety.org.ng The presence of electron-donating groups on the imidazole ring, such as a methyl group, can facilitate electrophilic substitution reactions like chlorination. ijsr.net

Table 2: Common Chlorinating Agents and Conditions for Imidazole Chlorination

| Chlorinating Agent | Co-reagent/Catalyst | Solvent | Temperature | Key Feature |

| Chlorine (Cl₂) | Hydrogen Chloride (HCl) | Carbon Tetrachloride, Chloroform | 0-250°C | Requires initial formation of imidazole hydrochloride. google.com |

| N-Chlorosuccinimide (NCS) | Hydrochloric Acid (HCl) | Chloroform, Ethyl Acetate, Acetonitrile | Not specified | Reaction is significantly accelerated by HCl. google.com |

| Sodium Hypochlorite (NaOCl) | None specified | Water | Room Temperature | Considered a green and reproducible method. chemsociety.org.ng |

Reductive Pathways from Higher Chlorinated Imidazole Intermediates

A prominent route to this compound involves the reduction of more highly chlorinated imidazole precursors. This approach leverages the availability of polychlorinated starting materials, which can be selectively de-chlorinated to yield the desired product.

A well-established method for preparing this compound is through the reduction of 2,2,4,5-tetrachloro-2H-imidazole. researchgate.netresearchgate.net This precursor serves as a reactive intermediate that can be readily converted to the target compound. researchgate.netgoogle.com

One effective method involves the catalytic hydrogenation of 2,2,4,5-tetrachloro-2H-imidazole. For instance, dissolving the tetrachloro-intermediate in anhydrous dioxane and shaking it with platinum(IV) oxide under a slight hydrogen pressure for two days can achieve this transformation. google.com The reaction proceeds until hydrogen absorption ceases, yielding this compound, which may precipitate from the solution. google.com The product can then be dissolved by adding methanol, and the solution can be purified by treatment with activated charcoal to remove the catalyst and any colored impurities. google.com Evaporation of the solvent in vacuo affords the final product. google.com This catalytic reaction is a straightforward and efficient pathway to this compound. google.com

Beyond catalytic hydrogenation, other reducing agents have been shown to be effective in converting 2,2,4,5-tetrachloro-2H-imidazole to this compound. google.com While detailed comparative yield data is not extensively documented in a single source, a variety of reagents have been reported to facilitate this reduction. google.com

| Reducing Agent | Reaction Conditions/Notes | Yield | Reference |

|---|---|---|---|

| H₂/PtO₂ | Anhydrous dioxane, slight H₂ pressure, 2 days | 79% | google.com |

| Formamide | Mentioned as a possible reducing agent. | Not Specified | google.com |

| Acetone/hν (photochemical) | Mentioned as a possible reducing agent. | Not Specified | google.com |

| Benzenesulphinic acid | Mentioned as a possible reducing agent. | Not Specified | google.com |

| Phenylhydrazine | Mentioned as a possible reducing agent. | Not Specified | google.com |

| HCl/FeCl₃ | Mentioned as a possible reducing agent. | Not Specified | google.com |

Novel Synthetic Methodologies and Process Optimization

Recent advancements in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and cost-effective methods for the synthesis of imidazole derivatives. These include catalyst-free approaches, the use of novel catalysts, and rigorous optimization of reaction parameters.

A variety of catalysts have been employed to enhance the efficiency and selectivity of imidazole synthesis.

Heteropolytungstic Acids: Heteropolyacids (HPAs), such as those with a Keggin structure (e.g., H₃PW₁₂O₄₀), have emerged as highly effective and reusable solid acid catalysts for the synthesis of substituted imidazoles. conicet.gov.arresearchgate.net They possess strong Brønsted acidity, which facilitates the multi-component condensation reactions typically used to form the imidazole ring. conicet.gov.ar For example, the synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate can be efficiently catalyzed by HPAs. researchgate.net The use of HPA catalysts often allows for high yields under solvent-free conditions or in refluxing ethanol. researchgate.net While the direct application of heteropolytungstic acids to the synthesis of this compound is not explicitly detailed, their proven efficacy in related syntheses suggests potential applicability.

Pyridine (B92270): Pyridine and its derivatives are often used in organic synthesis as basic catalysts, nucleophilic catalysts, or as ligands in transition metal-catalyzed reactions. In the context of imidazole synthesis, pyridine can be used to facilitate reactions such as the C-5 arylation of imidazoles when used as a ligand in palladium-catalyzed processes. sioc-journal.cn In other instances, pyridine can act as a base to promote condensation reactions. While not a primary catalyst for the formation of the imidazole ring itself in all cases, its role in functionalizing the imidazole core is well-established. For example, in the synthesis of 1H-substituted 2,4,5-triphenyl imidazole derivatives, pyridine can be used as a catalyst in the reaction with benzoyl chloride.

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. This often involves a systematic study of variables such as temperature, reaction time, solvent, and catalyst loading.

Modern approaches to reaction optimization often employ Design of Experiments (DoE) and Response Surface Methodology (RSM) to efficiently map the reaction landscape and identify optimal conditions. echemcom.commdpi.com For example, in the synthesis of 5,5'-methylenebis(salicylaldehyde), a sonochemical approach was optimized using RSM, which allowed for the determination of the ideal reaction time, temperature, and reactant ratio to achieve the highest yield. echemcom.com

For the synthesis of this compound, key parameters to consider for optimization include:

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) are often used as they can enhance reaction rates by stabilizing ionic intermediates.

Temperature: The reaction temperature significantly influences the reaction rate and selectivity. For instance, in the synthesis of this compound from 2,4,5-tribromoimidazole via halogen exchange, the temperature is controlled between 0–150°C.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts.

Stoichiometry of Reagents: The molar ratio of reactants, such as the excess of a chlorinating agent or reducing agent, can be critical for driving the reaction to completion.

| Parameter | General Impact on Imidazole Synthesis | Example |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may also lead to byproduct formation. | Optimizing temperature in the synthesis of 5,5'-methylenebis(salicylaldehyde) from 90-95°C to 80°C with sonication reduced reaction time and maintained good yield. echemcom.com |

| Reaction Time | Determines the extent of reaction completion. Insufficient time leads to low conversion, while excessive time can promote side reactions. | In the synthesis of 2,4-dichlorophenoxyacetic acid hydrazide derivatives, refluxing for 18 hours was found to be optimal. |

| Solvent | The polarity and aprotic/protic nature of the solvent can stabilize intermediates and influence reaction pathways. | Polar aprotic solvents like DMF are preferred for nucleophilic aromatic substitution in the synthesis of chlorinated imidazoles. |

| Catalyst Loading | The amount of catalyst affects the reaction rate. An optimal loading provides a high rate without unnecessary cost or difficult removal. | In the synthesis of 2,4,5-trisubstituted imidazoles, 5 mg of MIL-101 MOF catalyst was found to be optimal for a 1 mmol scale reaction. mdpi.com |

Catalytic Approaches in Imidazole Synthesis (e.g., Heteropolytungstic Acids, Pyridine)

Mechanistic Elucidation of Formation Pathways

The formation of the imidazole ring generally proceeds through the condensation of a dicarbonyl compound, an aldehyde, and ammonia, a process known as the Debus-Radziszewski reaction. researchgate.net The mechanism involves the formation of an imine intermediate from the aldehyde and ammonia, which then reacts with the dicarbonyl compound. Subsequent cyclization and dehydration lead to the formation of the aromatic imidazole ring. researchgate.net

The reduction of 2,2,4,5-tetrachloro-2H-imidazole to this compound, on the other hand, follows a reductive pathway. In catalytic hydrogenation, this involves the addition of hydrogen across a C-Cl bond, facilitated by the metal catalyst. With other reducing agents, the mechanism would depend on the specific reagent used, potentially involving electron transfer processes.

Kinetic and Thermodynamic Considerations in this compound Synthesis

The synthesis of this compound is governed by specific kinetic and thermodynamic factors that influence reaction rates, yields, and product purity. While comprehensive quantitative data such as activation energies or reaction enthalpies are not extensively detailed in publicly available literature, an analysis of established synthetic routes provides insight into these considerations.

Kinetic control of the synthesis is evident in the influence of temperature, solvent choice, and reactant stoichiometry. For instance, in the synthesis involving the conversion of 2,4,5-tribromoimidazole via nucleophilic aromatic substitution, the reaction is conducted at elevated temperatures, typically between 0–150°C, to achieve a sufficient reaction rate. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial as it enhances reaction rates by stabilizing the ionic intermediates formed during the substitution process. The stoichiometry of the chlorinating agent, like lithium chloride (LiCl), also plays a critical role; a significant molar excess (ten- to forty-fold) is necessary to drive the reaction toward high yields of the desired trichlorinated product. The duration of the reaction, often requiring extended periods of reflux (e.g., 12-24 hours), further underscores the kinetic challenges of the synthesis.

Another significant synthetic pathway involves the reduction of a key intermediate, 2,2,4,5-tetrachloro-2H-imidazole. google.comresearchgate.net This reduction step can be achieved using various reducing agents, and the kinetics of this conversion will depend on the specific agent employed. google.com

Table 1: Factors Influencing Reaction Kinetics in this compound Synthesis

| Factor | Observation | Synthetic Route | Reference |

| Temperature | Elevated temperatures (0–150°C) are required to overcome the activation barrier. | Nucleophilic substitution of 2,4,5-tribromoimidazole | |

| Solvent | Polar aprotic solvents (e.g., DMF) are used to stabilize ionic intermediates and increase reaction rates. | Nucleophilic substitution of 2,4,5-tribromoimidazole | |

| Stoichiometry | A 10- to 40-fold molar excess of lithium chloride is critical for achieving high yields (>80%). | Nucleophilic substitution of 2,4,5-tribromoimidazole | |

| Reaction Time | Extended reaction times (12–24 hours) are often necessary for the reaction to proceed to completion. | General halogenation/substitution methods | |

| Reducing Agent | The choice of reducing agent (e.g., H₂/PtO₂, formamide) affects the conversion of the tetrachloro intermediate. | Reduction of 2,2,4,5-tetrachloro-2H-imidazole | google.com |

Investigation of Intermediate Species

The mechanistic pathways for the synthesis of this compound involve the formation of distinct and reactive intermediate species. The identification of these intermediates is crucial for understanding the reaction mechanism and optimizing the synthetic process.

One of the most clearly identified intermediates is 2,2,4,5-tetrachloro-2H-imidazole . google.comresearchgate.net This compound is a key precursor in what is described as a simple, high-yield preparation method for this compound. researchgate.net The synthesis proceeds via the formation of this tetrachloro species, which is subsequently reduced to yield the final product. google.comresearchgate.net The stability and reactivity of 2,2,4,5-tetrachloro-2H-imidazole make it a valuable intermediate for various syntheses in the imidazole series. researchgate.netprepchem.com

In syntheses that start from the basic imidazole ring, an initial intermediate formed is the imidazole hydrochloride . google.com In one process, imidazole is suspended in an anhydrous solvent and treated with hydrogen chloride gas to form its hydrochloride salt before the subsequent reaction with chlorine at elevated temperatures. google.com This initial acid-base reaction activates the imidazole ring for the subsequent chlorination steps.

During the nucleophilic substitution of brominated imidazoles with chloride ions, the mechanism proceeds through ionic intermediates . While the exact structures of these intermediates are not explicitly detailed, the use of polar aprotic solvents is known to be effective because they stabilize such charged species, thereby facilitating the displacement of bromide with chloride on the aromatic ring.

Table 2: Identified and Proposed Intermediates in this compound Synthesis

| Intermediate Species | Role in Synthesis | Synthetic Pathway | Reference |

| Imidazole Hydrochloride | Activated precursor | Chlorination of Imidazole | google.com |

| 2,2,4,5-Tetrachloro-2H-imidazole | Key precursor, isolated intermediate | Reduction to this compound | google.comresearchgate.netprepchem.com |

| Ionic Intermediates | Transient species in substitution | Nucleophilic substitution of 2,4,5-tribromoimidazole |

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is indispensable for the unambiguous characterization of this compound. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are primary tools used to elucidate its complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a detailed view of the atomic-level structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for confirming its constitution.

The substitution of hydrogen with chlorine atoms at the 2, 4, and 5 positions of the imidazole ring creates a profound electronic effect that is observable in NMR spectra. The three chlorine atoms are strongly electron-withdrawing, which significantly deshields the remaining ring atoms.

In ¹³C NMR spectroscopy , this deshielding effect results in the downfield shift of carbon signals compared to the parent imidazole. The carbon atoms directly bonded to chlorine (C2, C4, and C5) are expected to resonate at significantly lower fields. Computational studies, such as those using Density Functional Theory (DFT), help in predicting these shifts and understanding the electronic distribution. The cumulative electron withdrawal enhances the electrophilicity of the molecule, a key feature influencing its reactivity.

The ¹H NMR spectrum is simplified by the absence of protons on the carbon backbone. The only proton signal arises from the N-H group. Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and tautomeric exchange. In the tautomeric equilibrium of 2,4,5-trichloro-1H-imidazole, the proton can reside on either nitrogen atom (N1 or N3).

The effect of halogen substituents is a well-studied phenomenon. For instance, studies on other halogenated imidazoles and related heterocycles show that the magnitude of the chemical shift change depends on the nature and position of the halogen. nih.govijsr.net The presence of an electron-donating group like methyl, by contrast, would lead to an upfield shift in the signals of nearby carbons, highlighting the strong influence of substituents on the electronic environment of the imidazole ring. ijsr.net

Table 1: Representative ¹³C NMR Chemical Shifts for Substituted Imidazoles

| Compound | Carbon Position | Chemical Shift (δ, ppm) | Effect of Substituent |

| This compound | C2, C4, C5 | Predicted Downfield | Strong deshielding by Cl atoms |

| 4,5-Dichloroimidazole | C2 | ~134.2 | Unsubstituted C2 is less deshielded |

| C4, C5 | Downfield | Deshielding by Cl atoms | |

| Imidazole | C2 | ~136 | Reference |

| C4, C5 | ~122 | Reference | |

| 2-Methylimidazole | C2 | ~145 | Deshielding by methyl group at C2 |

| C4, C5 | ~121 | Minor effect from methyl at C2 |

Note: Specific experimental values for this compound are not widely published. Values are based on trends observed in related compounds like 4,5-dichloroimidazole and theoretical predictions. researchgate.net

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms, which is crucial for confirming the structure of complex molecules. youtube.com

COSY (COrrelation SpectroscopY) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For a molecule like this compound, a standard COSY spectrum would be uninformative for the ring itself due to the lack of C-H protons. However, if the N-H proton were coupled to other protons in a substituted derivative, COSY would reveal these connections.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edugithub.io In the case of this compound, an HSQC spectrum would show a correlation between the N-H proton and the nitrogen atom it is bonded to (if a ¹⁵N HSQC is performed), but no correlations to the ring carbons C2, C4, or C5, confirming their complete substitution. researchgate.net This lack of cross-peaks is in itself a powerful confirmation of the trichloro-substituted structure. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. sdsu.edu An HMBC experiment on this compound would be highly informative. It would reveal correlations from the N-H proton to the adjacent ring carbons (C2 and C5, or C2 and C4, depending on the tautomer), providing unambiguous evidence for the connectivity of the imidazole core. youtube.com

These 2D NMR methods, used in combination, provide a robust framework for the complete and unambiguous structural assignment of this compound and its derivatives. derpharmachemica.com

Advanced 1H and 13C NMR Analysis of Substituent Effects

Vibrational Spectroscopy (Infrared and Raman)

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrational modes of its bonds. researchgate.netgatewayanalytical.com

Key expected vibrational bands for this compound include:

N-H Stretching : A broad band typically appearing in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the imidazole ring. researchgate.net

C=N and C=C Stretching : Vibrations associated with the imidazole ring structure typically appear in the 1400-1650 cm⁻¹ region. researchgate.net The exact positions are influenced by the heavy chlorine substituents.

C-N Stretching : Aromatic C-N stretching vibrations are usually observed around 1315 cm⁻¹. researchgate.net

C-Cl Stretching : The carbon-chlorine stretching vibrations are a key feature and typically appear in the lower frequency "fingerprint" region, generally below 800 cm⁻¹. nih.gov The presence of multiple C-Cl bonds would likely result in strong, complex absorptions in this area.

Table 2: Characteristic FTIR Vibrational Frequencies for Halogenated Imidazoles

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3500 - 3300 |

| C=N (ring) | Stretching | ~1650 - 1550 |

| C=C (ring) | Stretching | ~1558 |

| C-N (ring) | Stretching | ~1315 |

| C-Cl | Stretching | < 800 |

Source: Data compiled from studies on related chlorinated and halogenated imidazoles. nih.govresearchgate.net

Beyond standard transmission FTIR, advanced techniques can offer deeper insights. For instance, Attenuated Total Reflectance (ATR)-FTIR is a surface-sensitive technique that requires minimal sample preparation and is useful for analyzing solid samples directly.

Raman Spectroscopy serves as a complementary technique to FTIR. mt.comgatewayanalytical.com While FTIR is sensitive to vibrations that cause a change in dipole moment (like C=O, N-H), Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule's electron cloud. gatewayanalytical.com Therefore, the symmetric vibrations of the imidazole ring and the C-Cl bonds, which may be weak in the IR spectrum, can be strong and sharp in the Raman spectrum. mt.comamericanpharmaceuticalreview.com The combination of both FTIR and Raman provides a more complete vibrational profile of the molecule. spectroscopyonline.comcovalentmetrology.com For example, in related systems, low-frequency modes observed in Raman spectra provide information about the crystal lattice structure. mt.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.esuol.de

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and detailed molecular conformation of a crystalline compound. uhu-ciqso.es This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. uol.de The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision. uol.de For this compound, this analysis would reveal the precise geometry of the imidazole ring and the orientation of the three chlorine substituents.

Crystals are classified into one of seven crystal systems based on the symmetry of their unit cell: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. mantidproject.org The space group provides a more detailed description of the crystal's symmetry, including both point and translational symmetry elements. mantidproject.orgreadthedocs.io While specific crystallographic data for this compound is not detailed in the provided search results, related imidazole and triazole structures have been characterized. For instance, some triazole derivatives crystallize in the triclinic P-1 space group or the monoclinic P2₁/c space group. mdpi.comnih.gov The crystal system and space group for this compound would be determined from the analysis of its single-crystal X-ray diffraction data.

Table 3: Common Crystal Systems and Space Groups for Related Heterocyclic Compounds

| Compound Type | Crystal System | Space Group | Reference |

|---|---|---|---|

| Substituted 1,2,4-Triazolo derivative | Triclinic | P-1 | mdpi.com |

| Substituted 1,2,4-Triazolo derivative | Monoclinic | P2₁ | mdpi.com |

| 1H-1,2,4-triazole-3,5-diamine monohydrate | Monoclinic | P2₁/c | nih.gov |

This table shows examples of crystal systems and space groups for compounds with structural similarities, illustrating the types of structures that can be expected.

The unit cell is the smallest repeating unit of a crystal lattice. uol.de Its dimensions are defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). researchgate.net These parameters are precisely determined from the single-crystal X-ray diffraction experiment. mdpi.com The arrangement of molecules within the unit cell, known as the packing motif, is governed by intermolecular forces and steric considerations. The packing of this compound molecules in the crystal lattice would be influenced by the interactions between the chlorine and nitrogen atoms of adjacent molecules.

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. ucmerced.edu The imidazole ring contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the lone pairs on the other nitrogen atom). This allows for the formation of N-H···N hydrogen bonds, which are a common and significant interaction in imidazole-containing structures. researchgate.netnih.govbiorxiv.org

Other potential intermolecular interactions include:

Halogen bonding: The chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules.

C-H···N interactions: The C-H bonds of the imidazole ring can act as weak hydrogen bond donors to the nitrogen atoms of neighboring molecules. researchgate.net

π-π stacking: The aromatic imidazole rings can stack on top of each other, leading to attractive π-π interactions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,5-dichloroimidazole |

| 2,4,5-trimethoxystyrene |

| 2,4-dichlorophenoxyacetic acid hydrazide |

| 2-(4-Chlorophenyl)-4,5-diphenylimidazole |

| glyoxal |

| formaldehyde |

| 3,6-bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine |

| 3,5-bis(2-chlorophenyl)-4-amino-1H-1,2,4-triazole |

| 4-amino-3,5-dimethyl-1,2,4-triazole |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione |

| 4′-bromoacetophenone |

| 1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indole |

| 2,4,5-triiodoimidazole |

| 2,4,6 triamino-1,3,5 triazine |

| 2,4,5-Trichlorophenol |

| 2,4,5-Trichlorotoluene |

| 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole |

| 3,4-bis(4-methoxyphenyl)imidazole |

| 4-bromophenyldiazonium tetrafluoroborate |

| N-methylacetamide |

| 1-(1-hydroxy-4-methoxy)-2,3,4,5-dimethoxy pillar mdpi.comarene |

| N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide |

| 3,5-diamino-1,2,4-triazole |

| 3-Pentanol |

| 3-Phenyl-2-propenal |

| Hexane |

| 3-Methylbutyramide |

| n-Butylamine |

| n-Methylbenzylamine |

| Naphthalene |

| 2-Butenoic acid |

Planarity and Tautomerism of the Imidazole Ring in Crystalline Forms

The structural characteristics of this compound in the solid state, specifically the geometry of the imidazole ring and the location of the N-H proton, are crucial for understanding its intermolecular interactions and reactivity. The inherent aromaticity of the imidazole ring suggests a planar conformation, a feature confirmed in numerous crystallographic studies of related imidazole derivatives. In the crystalline phase, the dynamic equilibrium of tautomers observed in solution is arrested, leading to a single, fixed structure defined by intermolecular forces, most notably hydrogen bonding.

Planarity of the Imidazole Ring

While a dedicated single-crystal X-ray diffraction study for this compound has not been detailed in the surveyed literature, the planarity of its core imidazole ring can be reliably inferred from the crystal structures of closely related chlorinated imidazoles. For instance, the crystal structure of 4,5-dichloroimidazole has been determined, revealing a planar imidazole ring and providing insight into the solid-state arrangement of such molecules. researchgate.netoup.com

To illustrate the type of data obtained from such crystallographic studies, the experimental conditions and crystal data for 4,5-dichloroimidazole are presented below.

| Parameter | Value for 4,5-Dichloroimidazole |

|---|---|

| Formula | C₃H₂Cl₂N₂ |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| a (Å) | 6.843(4) |

| c (Å) | 24.236(7) |

| V (ų) | 1134(1) |

| Z | 8 |

| R-value | 0.043 |

Tautomerism in the Crystalline State

Prototropic tautomerism is a characteristic feature of N-unsubstituted imidazoles, involving the migration of a proton between the two nitrogen atoms of the ring. For this compound, two tautomeric forms are possible, as depicted below. In solution, these forms would be in rapid equilibrium. However, in the solid state, the molecule is "locked" into one specific tautomeric form due to the formation of stable intermolecular hydrogen bonds, as seen in the chain structure of 4,5-dichloroimidazole. oup.com

| Tautomeric Form | Structure | IUPAC Name |

|---|---|---|

| Form A | Cl-C1=N-C(Cl)=C(Cl)-N1-H | 2,4,5-Trichloro-1H-imidazole |

| Form B | H-N1-C(Cl)=N-C(Cl)=C1-Cl | 2,4,5-Trichloro-1H-imidazole |

The definitive determination of the predominant tautomer in the crystalline solid can be achieved using advanced spectroscopic techniques, particularly ³⁵Cl Nuclear Quadrupole Resonance (NQR) spectroscopy. researchgate.netmdpi.com This method is exceptionally sensitive to the local electronic environment of the chlorine nucleus. researchgate.net The ³⁵Cl NQR frequency is influenced by the nature of the adjacent nitrogen atom—whether it is a "pyrrolic" type (N-H) or a "pyridinic" type (-N=). mdpi.com

| Compound | ³⁵Cl NQR Frequency at 77 K (MHz) |

|---|---|

| 3,5-dichloro-1,2,4-triazole | 37.322, 38.085, 38.203, 38.899 |

| 2-trichloromethyl-benzimidazole | 38.995, 39.110, 39.290, 39.815, 40.015, 40.245 |

Metal Catalyzed Cross Coupling Reactions:

The carbon-chlorine bonds in 2,4,5-Trichloroimidazole serve as handles for metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov Aryl halides are common substrates in reactions such as the Suzuki-Miyaura (using organoboron reagents), Negishi (using organozinc reagents), and Heck couplings. nih.govwiley-vch.de These reactions, typically catalyzed by palladium or nickel complexes, would allow for the selective functionalization of the imidazole (B134444) core by introducing aryl, alkyl, or other organic fragments, thus building molecular complexity from the simple trichloro-scaffold. wiley-vch.deresearchgate.net

Applications in Synthetic Chemistry

The reactivity profile of this compound makes it a valuable building block in several areas of applied chemistry.

Reactivity Profiles and Chemical Transformations of 2,4,5 Trichloroimidazole

Substituent Effects on Imidazole (B134444) Ring Reactivity

Electron-Withdrawing Effects of Chlorine Atoms

The three chlorine atoms on the 2,4,5-trichloroimidazole ring exert a significant electron-withdrawing inductive effect. mdpi.comsci-hub.se This effect reduces the electron density of the imidazole ring, making it more electrophilic compared to unsubstituted imidazole. The cumulative electron withdrawal by the three chlorine atoms enhances the electrophilicity at the nitrogen atoms, particularly at the N-1 position. This increased electrophilicity makes the proton at the N-1 position more acidic, facilitating its removal and subsequent reactions.

The electron-withdrawing nature of chlorine substituents generally deactivates aromatic rings towards electrophilic substitution. saskoer.ca However, in the context of nucleophilic substitution, this electronic modification is advantageous, as it stabilizes the intermediate formed during the reaction. stackexchange.com

Steric Hindrance Effects at Substituted Positions

Steric hindrance plays a crucial role in the reactivity of this compound, influencing the accessibility of its reaction sites. masterorganicchemistry.comebsco.comnumberanalytics.com The presence of a chlorine atom at the 2-position, flanked by two nitrogen atoms, creates significant steric bulk. ijsr.net This steric congestion can hinder the approach of nucleophiles and other reactants at this position, potentially limiting substitution reactions compared to the less hindered 4- and 5-positions.

In contrast, 4,5-dichloroimidazole (B103490), which lacks a chlorine atom at the 2-position, experiences less steric hindrance at this site, making it a more suitable substrate for synthesizing 2-substituted imidazoles. The steric environment around the imidazole ring can be a determining factor in the regioselectivity of its reactions. saskoer.canumberanalytics.com

Electrophilic and Nucleophilic Substitution Reactions

Regioselectivity in Substitution Reactions of this compound

Regioselectivity, the preference for reaction at one position over another, is a key aspect of the chemistry of this compound. saskoer.camasterorganicchemistry.com In nucleophilic substitution reactions, the positions on the imidazole ring exhibit different reactivities. The chlorine atom at the 2-position is often the most susceptible to displacement by nucleophiles, despite the steric hindrance. rsc.org This is followed by the chlorine at the 5-position and then the 4-position. This selectivity is influenced by a combination of electronic and steric factors.

In contrast, electrophilic substitution on the imidazole ring itself is generally disfavored due to the deactivating effect of the chlorine atoms. uobabylon.edu.iq However, electrophilic attack can occur at the N-1 nitrogen atom, which is activated by the electron-withdrawing groups. dalalinstitute.com

Reactions with Nucleophilic Reagents at Imidazole Ring Positions

This compound readily undergoes nucleophilic substitution reactions, where the chlorine atoms act as leaving groups. ksu.edu.sa A variety of nucleophiles can be employed to displace the chlorine atoms, leading to the formation of diverse substituted imidazoles. rsc.orgresearchgate.net

For instance, treatment of N-protected 2,4,5-tribromoimidazole (B189480) with sodium alkane or arenethiolates results in the displacement of the 2-bromine atom. rsc.org Similarly, 1-alkyl(aryl)-2,4-dichloro-1H-imidazole-5-carbaldehydes react with various nucleophiles such as sodium azide, sodium alcoholates, phenols, thiols, and secondary cycloalkylamines, leading to the substitution of the chlorine atom at the 2-position. researchgate.net

| Reactant | Nucleophile | Position of Substitution | Product Type |

| N-protected 2,4,5-tribromoimidazole | Sodium alkane/arenethiolates | 2 | 2-Thio-substituted imidazole |

| N-protected 2,4,5-tribromoimidazole | Sodium isopropoxide | 2 | 2-Isopropoxy-substituted imidazole |

| 1-Alkyl(aryl)-2,4-dichloro-1H-imidazole-5-carbaldehydes | Sodium azide | 2 | 2-Azido-substituted imidazole |

| 1-Alkyl(aryl)-2,4-dichloro-1H-imidazole-5-carbaldehydes | Sodium alcoholates | 2 | 2-Alkoxy-substituted imidazole |

| 1-Alkyl(aryl)-2,4-dichloro-1H-imidazole-5-carbaldehydes | Phenols | 2 | 2-Phenoxy-substituted imidazole |

| 1-Alkyl(aryl)-2,4-dichloro-1H-imidazole-5-carbaldehydes | Thiols | 2 | 2-Thio-substituted imidazole |

| 1-Alkyl(aryl)-2,4-dichloro-1H-imidazole-5-carbaldehydes | Secondary cycloalkylamines | 2 | 2-Amino-substituted imidazole |

Derivatization Strategies for Functionalization

The reactivity of this compound allows for various derivatization strategies to introduce new functional groups onto the imidazole core. jfda-online.comnih.gov These strategies are crucial for synthesizing a wide range of imidazole-based compounds with tailored properties. nih.govresearchgate.net

One common approach involves the N-alkylation of the imidazole ring. jst.go.jp For example, 1-alkoxymethyl-2,4,5-trihaloimidazoles have been synthesized and studied for their biological activities. jst.go.jp Another strategy is the conversion of the chloro-substituents to other functional groups through nucleophilic substitution, as detailed in the previous section.

Furthermore, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved through multicomponent reactions, although these typically start from different precursors. umsida.ac.idkoreascience.kr However, the functionalization of the pre-formed this compound ring offers a more direct route to certain derivatives. For example, 2,2,4,5-tetrachloro-2H-imidazole can be catalytically reduced to this compound, which can then be further modified. google.comresearchgate.net It can also be reacted with copper(I) cyanide to introduce a cyano group. google.com

| Precursor | Reagent(s) | Functionalization |

| 2,2,4,5-Tetrachloro-2H-imidazole | H₂/PtO₂ | Reduction to this compound |

| 2,2,4,5-Tetrachloro-2H-imidazole | Copper(I) cyanide, xylene | Cyanation |

| 2,4,5-Tribromoimidazole | Lithium chloride | Chlorination to this compound |

These derivatization methods highlight the utility of this compound as a versatile building block in the synthesis of more complex molecules.

N-Alkylation and N-Arylation of the Imidazole Nitrogen

The nitrogen atom of the imidazole ring in this compound can be readily functionalized through alkylation and arylation reactions. The acidic nature of the N-H proton facilitates its removal by a base, generating a nucleophilic imidazolide (B1226674) anion that can react with various electrophiles.

N-Alkylation: A straightforward method for N-alkylation involves the reaction of this compound with alkylating agents. For instance, the synthesis of 1-methyl-2,4,5-trichloroimidazole is achieved by reacting this compound with dimethyl sulfate. chemicalbook.com This reaction introduces a methyl group onto one of the ring's nitrogen atoms.

N-Arylation: The N-arylation of imidazoles, including chlorinated derivatives, is a common transformation often accomplished using copper-catalyzed cross-coupling reactions. organic-chemistry.orgsharif.edu These methods typically involve reacting the imidazole with an aryl halide in the presence of a copper catalyst and a base. While specific examples for this compound are not extensively detailed in the provided literature, the general applicability of these protocols, such as the Ullmann condensation, to a wide range of azoles suggests their potential utility for its N-arylation. organic-chemistry.orgsharif.edunih.gov The reaction conditions are generally mild, and some protocols can be performed in greener solvents like ethylene (B1197577) glycol. sharif.edu

| Reaction Type | Reagent | Product | Reference |

| N-Alkylation | Dimethyl sulfate | 1-Methyl-2,4,5-trichloroimidazole | chemicalbook.com |

| N-Arylation | Aryl halides (general) | N-Aryl-2,4,5-trichloroimidazoles | organic-chemistry.orgsharif.edu |

Functionalization at Carbon Positions (e.g., C2-substitution)

The chlorine atoms attached to the carbon backbone of this compound serve as handles for further synthetic modifications. However, the reactivity of these positions is not uniform.

The C2 position is subject to significant steric hindrance due to the adjacent chlorine atoms at C4 and C5, which can limit its accessibility for substitution reactions compared to less substituted imidazoles like 4,5-dichloroimidazole. Despite this, functionalization of the carbon positions is a key strategy for creating diverse imidazole-based structures.

One approach to C-functionalization in related heterocyclic systems involves directed lithiation, where a proton is abstracted using a strong base like n-butyllithium, followed by quenching the resulting lithiated species with an electrophile. mdpi.combeilstein-journals.org For instance, in pyrrolopyrimidines, a related nitrogen-containing heterocycle, this strategy allows for the introduction of various groups at specific carbon positions. mdpi.com

A documented transformation in a closely related system is the synthesis of 4-cyano-2,2,5-trichloroimidazole from 2,2,4,5-tetrachloro-2H-imidazole. prepchem.comgoogle.com This reaction is carried out by heating the tetrachloroimidazole with anhydrous copper(I) cyanide in xylene, demonstrating that a chlorine atom can be displaced by a cyano group under specific conditions. prepchem.comgoogle.com

| Precursor | Reagent | Product | Conditions | Reference |

| 2,2,4,5-Tetrachloro-2H-imidazole | Copper(I) cyanide | 4-Cyano-2,2,5-trichloroimidazole | Anhydrous xylene, 110-120°C | prepchem.comgoogle.com |

Synthesis of Polyhalogenated Imidazole Derivatives

This compound can be a starting point for the synthesis of other polyhalogenated imidazoles, including those containing different halogen atoms (mixed polyhalogenated derivatives). These transformations often rely on halogen exchange reactions.

For example, the reverse reaction, the synthesis of this compound itself, can be achieved by heating 2,4,5-tribromoimidazole with concentrated hydrochloric acid, showcasing the feasibility of halogen exchange. google.com This suggests that similar conditions could potentially be used to replace chlorine atoms in this compound with other halogens.

Furthermore, the synthesis of polyhalogenated imidazole nucleosides, such as 2-bromo-4,5-dichloro-imidazole nucleosides, has been reported. researchgate.net The preparation involves the condensation of the preformed heterocycle with a sugar precursor, indicating that a di-chloro-bromo-imidazole was first synthesized, likely from a trichloro- or tribromo-imidazole precursor. researchgate.net This highlights the utility of polyhalogenated imidazoles as building blocks for more complex, biologically relevant molecules.

Ring-Opening and Ring-Closing Reactions Involving the Imidazole Core

The inherent stability of the aromatic imidazole ring means that ring-opening reactions typically require specific and often harsh conditions. One documented instance of ring cleavage involving a trichloroimidazole derivative occurs during the hydrolysis of a cobalt-complexed this compound (TCI). This reaction leads to the complete breakdown of the imidazole ring, yielding products such as dimethyl oxalate, ammonium (B1175870) chloride, and alkyl ureas. This type of degradation pathway is particularly relevant in metabolic studies of compounds containing this moiety.

Ring-closing reactions, more generally referred to as electrocyclization, are fundamental processes in organic chemistry where a pi bond is converted into a sigma bond to form a ring. wikipedia.org While specific examples starting from this compound to form new fused ring systems are not detailed in the provided sources, the general principles of ring-closing metathesis (RCM) are widely applied to synthesize cyclic compounds from acyclic precursors containing two olefin groups. organic-chemistry.org Such strategies could theoretically be applied to appropriately substituted this compound derivatives to construct more complex heterocyclic architectures.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic nature of 2,4,5-trichloroimidazole. These calculations model the molecule's behavior by solving approximations of the Schrödinger equation, providing a detailed picture of its electronic environment.

The electronic structure of this compound is significantly influenced by the presence of three electron-withdrawing chlorine atoms attached to the imidazole (B134444) ring. DFT calculations are commonly used to predict the distribution of electrons and the energies and shapes of the molecular orbitals. vulcanchem.com The key frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the molecule's reactivity. derpharmachemica.com

The HOMO represents the orbital from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that most readily accepts an electron, highlighting regions prone to nucleophilic attack. derpharmachemica.com For this compound, the cumulative inductive and resonance effects of the three chlorine atoms are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted imidazole.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. vulcanchem.com A smaller energy gap generally implies higher reactivity. Computational studies on related halogenated imidazole derivatives show that halogen substitution effectively tunes the band gap. researchgate.net While specific values for this compound require dedicated computation, analysis of similar halogenated heterocyclic compounds provides a strong basis for these predictions. researchgate.netbohrium.com

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). vulcanchem.com For a series of halogen-substituted imidazole-thiosemicarbazides studied using DFT with the B3LYP functional, these parameters were calculated to elucidate reactivity trends, as shown in the example table below. derpharmachemica.com Similar calculations for this compound would quantify its electrophilic character, which is expected to be significant.

| Compound (Example) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|---|---|

| ITS 1 | -6.331 | -1.701 | 4.630 | 4.016 | 2.315 | 3.483 |

| ITS 2 | -6.416 | -1.738 | 4.678 | 4.077 | 2.339 | 3.551 |

| ITS 3 | -6.380 | -1.636 | 4.744 | 4.008 | 2.372 | 3.388 |

Theoretical calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data. DFT methods can calculate nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies with a useful degree of accuracy.

For NMR spectra, methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to predict ¹H and ¹³C chemical shifts. For this compound, calculations would predict a single ¹H NMR signal for the N-H proton, with a chemical shift influenced by the electron-withdrawing environment. The three carbon atoms would have distinct ¹³C NMR signals, all shifted downfield due to the deshielding effect of the attached chlorine atoms.

Vibrational frequency calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. researchgate.net These calculations first determine the optimized geometry of the molecule and then compute the harmonic frequencies of its normal modes of vibration. The calculated frequencies are often systematically scaled to correct for anharmonicity and other method-level approximations, allowing for a direct comparison with experimental spectra. nih.gov For this compound, key predicted vibrations would include the N-H stretch, C=C and C-N ring stretching modes, and the characteristic C-Cl stretching frequencies. Studies on similar chlorinated heterocycles have shown that electron-withdrawing chlorine atoms tend to shift certain vibrational modes, such as adjacent carbonyl stretches, to higher wavenumbers. nih.gov A potential energy distribution (PED) analysis can be performed to assign the calculated frequencies to specific molecular motions.

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Description of Motion |

|---|---|---|

| ν(N-H) | 3300-3500 | N-H bond stretching |

| ν(C=C) / ν(C=N) | 1400-1650 | Imidazole ring stretching vibrations |

| δ(N-H) | 1300-1500 | In-plane N-H bond bending |

| ν(C-Cl) | 600-800 | C-Cl bond stretching |

Quantum chemical calculations are invaluable for elucidating reaction mechanisms, allowing for the mapping of entire reaction pathways, including the identification of intermediates and transition states. researchgate.net For this compound, this could involve modeling its behavior in reactions such as electrophilic substitution, nucleophilic substitution, or reactions at the imidazole nitrogen atoms.

By calculating the potential energy surface, researchers can determine the activation energies for different possible reaction channels. For instance, computational studies on the chlorination reactivity of the imidazole ring in histidine have shown that the pyridine-like nitrogen is the most reactive site for electrophilic attack. nih.gov Similar studies on this compound could clarify its regioselectivity in various reactions. The modeling would involve locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. This activation energy is the primary determinant of the reaction rate. Such computational explorations can reveal complex, multi-step mechanisms and predict the most favorable reaction products. rsc.org

The reactivity of this compound is a balance between electronic and steric effects. The three chlorine atoms are strongly electron-withdrawing, which significantly enhances the electrophilicity of the imidazole ring, making it susceptible to nucleophilic attack. The nitrogen atoms, particularly the unprotonated "pyridine-like" nitrogen, are primary sites for interaction with electrophiles. The global electrophilicity index (ω), which can be calculated using DFT, provides a quantitative measure of this property. vulcanchem.com

Modeling of Reaction Mechanisms and Transition States

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time.

This compound can exist in different tautomeric forms due to the migration of the proton on the nitrogen atom. The two principal tautomers are the 1H- (or 3H-) and the tautomer where the proton resides on the other nitrogen. While often depicted as the 2,4,5-trichloro-1H-imidazole, the exact position of the proton defines the specific tautomer.

MD simulations, often in conjunction with quantum mechanics (QM/MM methods), can be used to explore the relative stability of these tautomers and the energy barrier for the proton transfer between them. researchgate.net The simulation can be performed in a solvent to model realistic conditions, as solvent molecules can play a crucial role in mediating the proton transfer. sciencepublishinggroup.com By simulating the system over time, one can observe the dynamics of the tautomeric equilibrium and determine the relative populations of each form. Such studies on other azoles have shown that the substitution pattern and the environment (gas phase vs. solution) can significantly influence which tautomer is more stable. mdpi.comrsc.org For this compound, the electronic effects of the three chlorine atoms will influence the acidity of the N-H proton and the basicity of the other nitrogen, thereby affecting the tautomeric preference.

Interaction Studies in Solution or Condensed Phases

The interactions of this compound in condensed phases, such as in crystals or solutions, are crucial for understanding its properties and potential applications. The multiple chlorine atoms and the imidazole ring create opportunities for various non-covalent interactions.

Condensed Phase Interactions: In the solid state, the arrangement of molecules is governed by intermolecular forces. For halogenated compounds like this compound, halogen bonds (Cl···Cl) and hydrogen bonds (N-H···N) are particularly significant. osti.govintibs.pl

Halogen Bonding: The chlorine atoms in this compound can participate in halogen bonding, a type of non-covalent interaction that is increasingly important in supramolecular chemistry and crystal engineering. These interactions can influence the packing of molecules in a crystal, affecting its physical properties.

Hydrogen Bonding: The N-H bond in the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors, leading to the formation of N-H···N hydrogen-bonded chains or networks. intibs.pl Materials with these types of bonds are studied for potential ferroelectric properties, which are linked to switchable bond polarization. intibs.pl

Interaction in Solution: In solution, the interactions between this compound and solvent molecules can significantly alter its behavior. Computational models are essential for studying these effects.

Solvation Models: To simulate behavior in a condensed phase, quantum chemical calculations, which are often performed for molecules in the gas phase, are corrected using solvation models. mdpi.com Models like the Polarizable Continuum Model (PCM) or the universal continuum solvation model (SMD) represent the solvent as a dielectric medium, allowing for the calculation of properties in solution. mdpi.comresearchgate.net This approach is used to account for the desolvation of reactants and the solvation of products in a chemical reaction. mdpi.com

Structure-Reactivity Relationship Prediction

The chemical reactivity of this compound is intrinsically linked to its molecular structure. The presence of three electron-withdrawing chlorine atoms on the imidazole ring profoundly influences its electronic properties and steric environment.

Computational Prediction of Reactivity: Computational chemistry, particularly Density Functional Theory (DFT), is a key tool for predicting the reactivity and regioselectivity of this compound.

Electronic Effects: The three chlorine atoms are strongly electron-withdrawing. This has a cumulative effect, increasing the electrophilicity of the imidazole ring. DFT calculations can model the electron distribution and identify electrophilic and nucleophilic sites, predicting how the molecule will react. For example, the electron-withdrawing effect of the chlorine atoms is predicted to enhance reactivity at the 2-position.

Steric Hindrance: While electronic effects activate certain positions for reaction, steric hindrance from the bulky chlorine atoms can limit the accessibility of reagents. The chlorine at position 2 increases steric bulk, which may hinder substitution reactions at that site compared to its analog, 4,5-dichloroimidazole (B103490). 4,5-dichloroimidazole, lacking a substituent at the 2-position, presents reduced steric hindrance, making it a preferred substrate for synthesizing 2-substituted imidazoles.

Reaction Pathways: Computational studies can model entire reaction pathways, identifying transition states and calculating activation energies. This helps in understanding the mechanism of reactions involving this compound, such as its reduction to 4,5-dichloroimidazole or its use as a reactive intermediate in the synthesis of other imidazole derivatives. researchgate.net For instance, DFT calculations using methods like B3LYP/6-31G* can effectively model reaction sites.

Advanced Applications of 2,4,5 Trichloroimidazole and Its Derivatives in Chemical Sciences

Role as a Synthetic Synthon in Organic Chemistry

2,4,5-Trichloroimidazole serves as a pivotal synthetic synthon in organic chemistry, a term describing an idealized fragment, often an ion, that guides the formation of a molecule. ajrconline.org This approach, known as retrosynthetic analysis, involves breaking down a target molecule into these synthons to devise a logical synthesis plan. ajrconline.orgwikipedia.org The actual reagents used to perform the function of these idealized synthons are referred to as synthetic equivalents. egrassbcollege.ac.in

The strategic placement of three chlorine atoms on the imidazole (B134444) ring of this compound creates multiple reactive sites. This structural feature makes it a valuable component in the synthesis of a variety of organic molecules. The chlorine substituents enhance the electrophilic character of the compound while also serving as leaving groups that can be selectively modified through various synthetic transformations.

Precursor for Complex Heterocyclic Scaffolds

This compound is a key precursor for the synthesis of complex heterocyclic scaffolds, which are core structures in many biologically active compounds. researchgate.netnih.gov Its utility stems from the ability to undergo reactions that lead to more intricate ring systems. For instance, it can be used to construct fused heterocyclic systems like triazolotetrazines. beilstein-journals.org The reactivity of the chloro-substituted imidazole allows for the introduction of various functional groups, paving the way for diverse and complex molecular architectures.

One notable reaction involves the use of this compound in the synthesis of other chlorinated imidazoles. For example, it can be involved in the preparation of 4,5-dichloroimidazole (B103490). researchgate.net Furthermore, its derivative, 2,2,4,5-tetrachloro-2H-imidazole, has been identified as a reactive intermediate for new syntheses within the imidazole series. researchgate.net The ability to selectively substitute the chlorine atoms allows for the construction of a wide array of substituted imidazoles, which are foundational scaffolds in medicinal chemistry.

Building Block for Functional Molecules

As a chemical building block, this compound provides a foundational structure upon which more complex and functional molecules can be assembled. wikipedia.orgcam.ac.uk These building blocks are organic molecules with reactive functional groups that can be linked together to create larger, more elaborate structures. abcr.com The presence of multiple reactive sites on the this compound ring allows for its incorporation into a variety of functional molecules.

The application of this compound as a building block is particularly significant in the development of bioactive molecules and advanced materials. Its electrophilic nature, a result of the three chlorine atoms, makes it a prime candidate for reactions with nucleophiles, enabling the construction of molecules with desired functionalities. For example, derivatives of imidazoles are integral components of many pharmaceutical drugs. researchgate.net

Coordination Chemistry and Ligand Design

The field of coordination chemistry investigates the formation and properties of coordination compounds, which consist of a central metal atom or ion bonded to one or more ligands. libretexts.orgncert.nic.in Ligands are ions or molecules that donate a pair of electrons to the central metal to form a coordinate bond. libretexts.org

This compound as a Ligand in Metal Complexes

This compound can act as a ligand in metal complexes, binding to metal ions through its nitrogen atoms. wikipedia.org The imidazole ring system is a common feature in many biological systems and is found in the amino acid histidine, which plays a crucial role in binding metal cofactors in proteins. wikipedia.org The lone pair of electrons on one of the nitrogen atoms in the imidazole ring allows it to function as a hydrogen bond acceptor and a binding site for metal ions.

The coordination of this compound to a metal center can influence the electronic and steric properties of the resulting complex. The electron-withdrawing nature of the three chlorine atoms can affect the donor properties of the imidazole ligand. N-heterocyclic ligands like those derived from imidazole are known to act as π-acceptors in transition metal complexes. mdpi.com The study of such complexes is crucial for understanding their potential applications in areas like catalysis and materials science. rsc.org

Synthesis and Structural Characterization of Coordination Compounds

The synthesis of coordination compounds involving this compound as a ligand typically involves reacting a salt of the desired metal with the imidazole derivative in a suitable solvent. researchgate.netresearchgate.net The resulting complexes can then be isolated and purified through techniques like crystallization. mdpi.comdiva-portal.org

The structural characterization of these coordination compounds is essential to understand their properties and is often accomplished using a variety of analytical techniques. nih.gov Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystal, including the coordination geometry around the metal center and the bond lengths and angles within the complex. mdpi.comrsc.org Spectroscopic methods such as FT-IR, mass spectrometry, and nuclear magnetic resonance (NMR) provide further information about the structure and bonding within the synthesized complexes. researchgate.net

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Determines the 3D atomic arrangement, coordination geometry, bond lengths, and angles. mdpi.comrsc.org |

| FT-IR Spectroscopy | Identifies functional groups and provides information on the coordination of the ligand to the metal. researchgate.net |

| Mass Spectrometry | Determines the molecular weight of the complex. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Provides details about the chemical environment of specific atoms within the molecule. researchgate.net |

Electronic Structure and Bonding in Metal-Imidazole Complexes

The electronic structure and bonding in metal-imidazole complexes are fundamental to understanding their reactivity and physical properties. researchgate.net Ligand field theory is a model used to describe the electronic structure of transition metal complexes. libretexts.org It considers the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands, leading to a splitting of the d-orbital energies. libretexts.org

In an octahedral complex, the d-orbitals split into two sets: the t2g orbitals, which are lower in energy, and the eg orbitals, which are higher in energy. libretexts.org The magnitude of this splitting, denoted as Δo, is influenced by the nature of the ligands. libretexts.org In tetrahedral complexes, the splitting is inverted, with the e orbitals being lower in energy than the t2 orbitals. libretexts.org For square planar complexes, the d-orbital energy levels are more complex. libretexts.org

Applications in Materials Science

The versatility of the this compound scaffold has been harnessed in the development of novel materials with tailored properties. The electron-withdrawing nature of the chlorine atoms and the inherent aromaticity of the imidazole ring provide a platform for creating materials with unique optical, electronic, and mechanical characteristics.

Development of Fluorescent Materials

Derivatives of the imidazole core, particularly tri-substituted imidazoles like 2,4,5-triphenylimidazole (B1675074) (lophine), are recognized for their fluorescent properties. medchemexpress.com Lophine serves as a classic example of a fluorescent and chemiluminescent probe. medchemexpress.com Its derivatives are synthesized to act as activators for the detection of reactive oxygen species (ROS). medchemexpress.com

The synthesis of these fluorescent imidazole derivatives often follows established methodologies like the Radziszewski reaction. For instance, a triarylimidazole derivative was synthesized by reacting diphenylethanedione with benzaldehyde (B42025) and ammonium (B1175870) acetate (B1210297). nih.gov This derivative demonstrated significant fluorescence quantum yield (0.64 in acetonitrile) and pH-sensitive optical properties, making it a promising candidate for pH sensors. nih.gov The change in photoluminescence in response to varying pH levels highlights the potential for creating "smart" materials based on imidazole scaffolds. nih.gov

Table 1: Spectroscopic Properties of a Fluorescent Triarylimidazole Derivative nih.gov

| Property | Value |

| Absorption Maximum (λmax) in ACN | 307 nm |

| Emission Maximum (λmax) in ACN | 384 nm |

| Fluorescence Quantum Yield (ΦF) in ACN | 0.64 |

ACN: Acetonitrile

Utility in Organic Electronics

The field of organic electronics leverages the electronic properties of carbon-based molecules and polymers to create electronic devices. wikipedia.org Tri-substituted imidazoles, including derivatives of the this compound family, have found applications in this domain. Specifically, compounds like 2,4,5-triphenylimidazole are noted for their use in organic electronic materials.

Integration into Advanced Materials and Polymers

This compound serves as a fundamental building block in the synthesis of various polymers. lookchem.com Its incorporation into polymer chains allows for the creation of materials with specific, desirable properties for a range of applications. lookchem.com The reactivity of the chlorinated imidazole ring provides sites for polymerization reactions, leading to the formation of novel polymer structures. lookchem.comgoogle.com

The synthesis of zwitterionic polymers, which contain an equal number of cationic and anionic groups, is one area where imidazole derivatives are relevant. mdpi.com These polymers are often prepared through the polymerization of zwitterionic monomers. mdpi.com The imidazole moiety's ability to participate in hydrogen bonding and its potential for modification make it a candidate for incorporation into such advanced polymer architectures. semanticscholar.org

Piezoelectric and Ferroelectric Crystal Applications

Recent research has unveiled the potential of halogen-substituted imidazoles in the realm of piezoelectric and ferroelectric materials. A patent has been granted for flexible piezoelectric and ferroelectric haloimidazole crystals, indicating active development in this area. osti.gov

Ferroelectricity in imidazole-based derivatives is an emerging field of study. rsc.org The phenomenon in these materials is often linked to proton tautomerism within hydrogen-bonded networks (N–H···N). semanticscholar.orgrsc.org Halogen substitution on the imidazole ring can influence the crystal packing and electronic properties, which are crucial for achieving ferroelectricity. rsc.org The discovery of ferroelectricity in halogen-substituted imidazoles, confirmed through techniques like piezoresponse force microscopy (PFM), opens up possibilities for their use in memory devices (FeRAM) and sensors. rsc.orgnih.gov

Table 2: Key Parameters in Ferroelectric Materials nih.govtue.nl

| Parameter | Symbol | Description |

| Spontaneous Polarization | Ps | The non-zero electrical polarization in the absence of an external electric field. |

| Remnant Polarization | Pr | The polarization remaining when the external electric field is reduced to zero. |

| Coercive Field | Ec | The minimum electric field strength required to reverse the polarization direction. |

The strain generated by piezoelectric materials is a critical performance metric. In high-performance piezoelectric thin films, such as lead zirconate titanate (PZT), large piezoelectric coefficients (e.g., 490 pm/V) and high strain (~0.9%) have been achieved. utwente.nl While specific values for haloimidazole crystals are still a subject of ongoing research, their flexibility presents a unique advantage over traditional brittle inorganic piezoelectric ceramics. osti.govctscorp.com

Catalytic Applications

The imidazole framework is a key component in the design of ligands for metal-catalyzed reactions, owing to its coordinating ability with metal centers.

Role of Imidazole Derivatives in Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryls. researchgate.netlibretexts.org This reaction typically employs a palladium catalyst supported by a ligand. libretexts.org Imidazole derivatives have been developed and utilized as effective ligands in such catalytic systems. rsc.orgrsc.org

While this compound itself is a reactive intermediate, less chlorinated analogs like 4,5-dichloroimidazole are specifically mentioned as being used in Suzuki-Miyaura coupling reactions to introduce aryl groups at the 2-position of the imidazole ring. The presence of nitrogen atoms in the imidazole ring allows it to act as a ligand, coordinating with the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org The development of imidazole-based ligands is an active area of research, aiming to create more efficient and selective catalysts for a wide array of cross-coupling reactions. nih.govmdpi.comnih.gov For example, imidazole-based N,N-bidentate ligands have been designed for manganese-catalyzed reactions. rsc.orgrsc.orgnih.gov

Future Directions and Emerging Research Avenues for 2,4,5 Trichloroimidazole

The unique structural and electronic properties of 2,4,5-trichloroimidazole position it as a valuable building block for future scientific exploration. The strategic placement of three chlorine atoms on the imidazole (B134444) ring creates a highly activated system with multiple reactive sites, opening avenues for novel synthetic transformations and the development of advanced materials. Future research is poised to expand upon its known applications, venturing into new realms of chemistry and materials science through innovative synthesis, advanced analytical methods, computational modeling, and interdisciplinary collaborations.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,4,5-Trichloroimidazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer: A common approach involves refluxing precursors in polar aprotic solvents like DMSO under controlled conditions. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours followed by crystallization with water-ethanol yields 65% product purity . Optimization includes adjusting reaction time (12–24 hours), solvent volume, and cooling rates to improve yield and purity. Post-reaction stirring (e.g., 12 hours at room temperature) and filtration are critical for isolating crystalline products.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable. For example, H NMR in DMSO-d at 400 MHz can resolve aromatic proton environments (δ 7.26–7.93 ppm for substituted phenyl groups), while IR peaks at ~1666 cm confirm C=N stretching in the imidazole ring . Mass spectrometry (MS) further validates molecular weight, with fragmentation patterns aiding structural confirmation.

Q. How should researchers design biological activity assays for this compound derivatives?

- Methodological Answer: Begin with in vitro cytotoxicity assays using cell lines (e.g., HeLa or MCF-7) at varying concentrations (1–100 µM). Include positive controls (e.g., doxorubicin) and negative controls (solvent-only). Monitor inhibition zones or IC values over 24–72 hours. Structural analogs like 4,5-dichloroimidazole derivatives have shown activity in similar frameworks, suggesting chlorine substitution patterns influence bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives across studies?

- Methodological Answer: Systematic replication under varying conditions (solvent, temperature, catalyst) is key. For instance, DMSO may enhance reactivity compared to ethanol, but prolonged reflux (>18 hours) could degrade heat-sensitive intermediates . Use GC-MS or HPLC to track byproducts (e.g., unreacted hydrazides) and quantify purity. Comparative studies using isotopic labeling (e.g., C precursors) can clarify reaction pathways and side reactions .